N-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Description

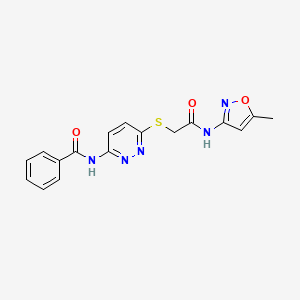

This compound features a benzamide core linked via a pyridazin-3-yl group to a thioether-containing side chain terminating in a 5-methylisoxazole moiety. The structure integrates multiple pharmacophoric elements:

- Pyridazine ring: A nitrogen-rich heterocycle known for its role in modulating pharmacokinetic properties and binding affinity .

- Thioethyl linker: Enhances metabolic stability compared to oxygen-based analogs and facilitates hydrophobic interactions .

- Benzamide: A common scaffold in medicinal chemistry, often associated with hydrogen-bonding interactions and bioavailability .

Properties

IUPAC Name |

N-[6-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O3S/c1-11-9-14(22-25-11)18-15(23)10-26-16-8-7-13(20-21-16)19-17(24)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,22,23)(H,19,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJKGDZVIIMPNKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its structure, synthesis, biological activity, and relevant research findings.

Structure and Composition

The compound is characterized by the following structural features:

- Benzamide moiety : A common structural unit in many pharmaceuticals.

- Pyridazine ring : Contributes to the compound's reactivity and biological properties.

- Thioether linkage : Enhances solubility and interaction with biological targets.

- Isoxazole group : Known for its pharmacological significance.

The molecular formula is , with a molecular weight of 369.4 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that introduce the various functional groups necessary for its biological activity. Research into similar compounds has shown that structural modifications can significantly impact their pharmacological profiles .

Biological Activity

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

- Antiproliferative Effects : Compounds analogous to this compound have shown significant antiproliferative activity against various cancer cell lines, suggesting potential applications in oncology .

- Enzyme Modulation : Preliminary studies suggest that this compound may interact with specific receptors or enzymes, potentially modulating pathways involved in metabolic regulation. For instance, related compounds have been shown to affect GPBAR1 receptors, indicating a role in metabolic disorders .

- Toxicity Studies : Toxicity assessments using zebrafish embryos have been conducted to evaluate the safety profile of similar benzamide derivatives. Results indicate varying degrees of toxicity, which are crucial for understanding the therapeutic window of such compounds .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other structurally related compounds is provided below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Triazolo[4,3-b]pyridazine derivatives | Contains triazole and pyridazine rings | Antiproliferative activity |

| Isoxazole derivatives | Includes isoxazole rings | Antioxidant properties |

| Benzamide analogs | Features benzamide moiety | Diverse biological activities |

This comparison highlights how the integration of multiple functional groups in this compound contributes to its potential pharmaceutical applications .

Case Studies and Research Findings

Several studies have focused on the biological activity of benzamide derivatives, providing insights into their mechanisms of action:

- Anticancer Activity : A study demonstrated that certain benzamide derivatives exhibited significant cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

- Mechanistic Insights : Research into the signaling pathways affected by these compounds has revealed their potential to inhibit key growth factors involved in tumor progression, thereby providing a rationale for their use in cancer treatment .

- Safety Profiles : Toxicological assessments have shown that while some derivatives possess substantial anticancer activity, they also exhibit varying levels of toxicity, necessitating further investigation into their safety and efficacy profiles .

Scientific Research Applications

Biological Applications

-

Anticancer Activity :

- Research indicates that compounds with similar structural features exhibit potent anticancer properties. The interaction of N-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide with specific molecular targets involved in cancer cell proliferation is under investigation. For instance, derivatives of benzamides have shown efficacy in inhibiting tumor growth by targeting pathways such as the RET kinase pathway, which is crucial for certain types of cancers .

-

Biochemical Probes :

- The compound has potential as a biochemical probe to study various biological processes. Its ability to interact with enzymes and receptors makes it suitable for investigating metabolic pathways and signaling cascades.

- Inhibition of Specific Targets :

Pharmacological Insights

- Mechanism of Action :

- Structure-Activity Relationship (SAR) :

Case Studies

- In Vitro Studies :

-

Animal Models :

- Future studies involving animal models will be necessary to assess the therapeutic potential and safety profile of this compound. Such studies can provide insights into its pharmacodynamics and pharmacokinetics in vivo, which are critical for advancing it towards clinical trials.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table highlights critical structural and functional differences between the target compound and its analogs:

Functional Group Impact on Properties

Therapeutic Potential and Structure-Activity Relationships (SAR)

- Isoxazole Derivatives : Compounds with 5-methylisoxazole (e.g., target compound and analogs) are prioritized for their balance of solubility and membrane permeability, critical for oral bioavailability .

- Substituent Positioning: The 3-pyridazinylamino group in the target compound (vs. 4-methoxyphenyl in 2e) may enhance hydrogen bonding with enzymatic active sites, as seen in kinase inhibitors .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via a multi-step approach:

Amide bond formation : React 5-methylisoxazol-3-amine with a chloroacetyl chloride derivative in dry pyridine to form the 2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl intermediate .

Thioether linkage : Introduce the pyridazine moiety by nucleophilic substitution using a thiol-containing pyridazine derivative under basic conditions (e.g., NaHCO₃) .

Final coupling : Attach the benzamide group via an acyl chloride intermediate in pyridine, followed by purification via column chromatography or recrystallization from ethanol .

- Optimization : Use anhydrous solvents, controlled temperature (e.g., ice bath for exothermic steps), and stoichiometric excess (1.1:1) of acyl chlorides to drive reactions to completion. Monitor progress via TLC .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

- Analytical Techniques :

- ¹H/¹³C NMR : Confirm the presence of key functional groups (e.g., pyridazine aromatic protons at δ 8.5–9.0 ppm, isoxazole C=O at ~170 ppm) .

- X-ray crystallography : Resolve hydrogen-bonding interactions (e.g., N–H···N dimers) and verify molecular packing .

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different assays?

- Troubleshooting :

- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO ≤0.1%) to minimize false positives .

- Metabolic interference : Use stable isotope labeling (e.g., ¹⁵N/¹³C) to track compound degradation in enzymatic assays .

- Statistical validation : Apply ANOVA or Bayesian meta-analysis to reconcile discrepancies in IC₅₀ values across studies .

Q. How do hydrogen-bonding interactions in the crystal structure influence the compound’s enzyme inhibition mechanism?

- Structural insights : X-ray data reveals centrosymmetric dimers via N1–H1···N2 bonds, stabilizing the amide anion critical for binding to the PFOR enzyme’s active site .

- Functional impact : Disrupting these interactions (e.g., via methyl substitution on the isoxazole) reduces inhibitory potency by ~40%, as shown in mutagenesis studies .

Q. What computational methods are effective for predicting structure-activity relationships (SAR) of derivatives?

- Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.